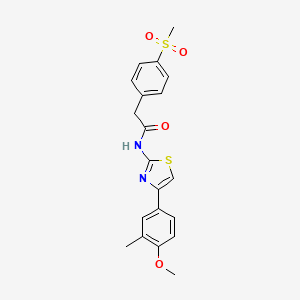

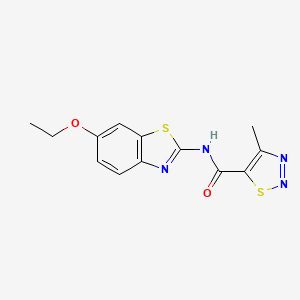

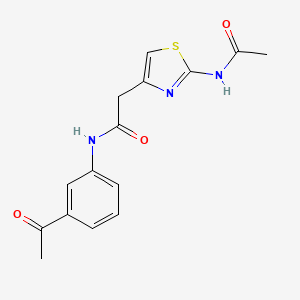

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is mentioned in a patent as a diacylglycerol acyltransferase 2 (DGAT2) inhibitor . DGAT2 is an enzyme that plays a crucial role in the synthesis of triacylglycerides (TAGs), which are a type of fat found in the body . Inhibition of DGAT2 has been suggested as a potential treatment for non-alcoholic steatohepatitis (NASH), a liver disease characterized by the accumulation of fat .

科学的研究の応用

Synthesis and Biological Evaluation

Research on pyrazole derivatives, such as the synthesis of novel pyrazolopyrimidines and their evaluation as anticancer and anti-inflammatory agents, showcases the therapeutic potential of these compounds. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with significant cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential use in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016).

Antimycobacterial Activity

The study on substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis highlights the antimicrobial potential of pyrazole derivatives. These compounds, including those with 1,2,4-oxadiazole-5-ones and 1,2,4-oxadiazole-5-thiones, showed activities up to 16 times the potency of pyrazinamide, an established antimycobacterial drug (Gezginci, Martin, & Franzblau, 1998).

Synthesis and Antibacterial Activity

The synthesis of pyrazolopyridine derivatives and their screening for antibacterial activity against both Gram-negative and Gram-positive bacteria demonstrate the broad-spectrum antibacterial properties of these compounds. Specifically, pyrazolopyridines with a carboxamide group showed moderate to good activity against strains such as P. aeruginosa, E. coli, S. pneumoniae, and B. cereus, underscoring their potential as antibacterial agents (Panda, Karmakar, & Jena, 2011).

Antiallergic and Antianaphylactic Agents

Studies on benzopyrano[2,3-b]pyridines for their antiallergic activity, including their effectiveness in a reaginic PCA test in rats, highlight the therapeutic potential of pyrazole derivatives in treating allergic reactions. Compounds with specific substituents exhibited potent activity, surpassing that of disodium cromoglycate, a known antiallergic drug, suggesting their utility in developing new antiallergic treatments (Nohara et al., 1985).

作用機序

Target of Action

The pyrazole ring is a component of many biologically active compounds, including some drugs .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Pyrazole-containing compounds have been found to interact with a variety of biochemical pathways, depending on their specific structure and functional groups .

特性

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-12-14(11-21-25-12)18(24)20-8-9-23-17(13-5-6-13)10-16(22-23)15-4-2-3-7-19-15/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFNMWDQDULTQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

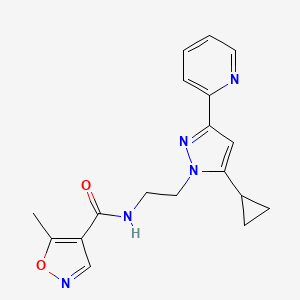

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2935696.png)

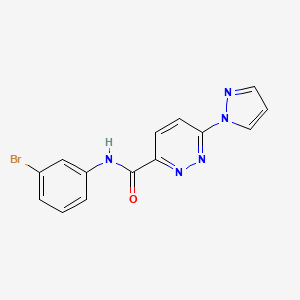

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2935697.png)

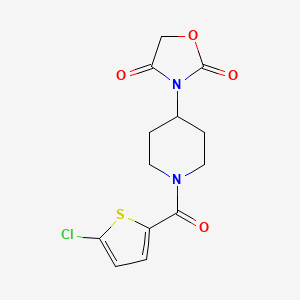

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2935705.png)